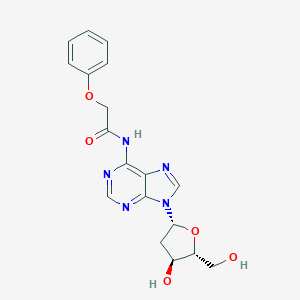

2'-Deoxy-N6-phenoxyacetyladenosine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

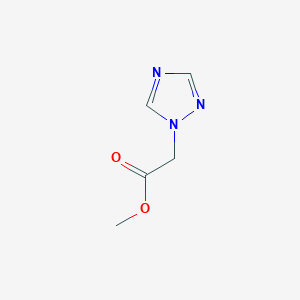

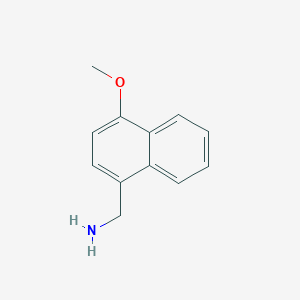

The synthesis of N6-adenosine and N6-2'-deoxyadenosine derivatives, including those similar to 2'-Deoxy-N6-phenoxyacetyladenosine, can be efficiently achieved in a single step. This process involves treating inosine or 2'-deoxyinosine with alkyl or arylamines in the presence of BOP and DIPEA in DMF, resulting in good to excellent yields (Wan et al., 2005).

Aplicaciones Científicas De Investigación

DNA Adduct Formation and Repair

- Research has shown that certain industrial chemicals, like glyoxal, can react with nucleosides such as 2'-deoxyadenosine, leading to the formation of DNA adducts. These adducts are critical in understanding the mutagenic and carcinogenic potentials of chemicals. For instance, glyoxal's reaction with 2'-deoxyadenosine results in the formation of N^6-(hydroxyacetyl)-2'-deoxyadenosine adducts, highlighting the susceptibility of nucleosides to chemical modifications and their potential roles in DNA damage and repair mechanisms (Olsen et al., 2005).

Synthesis Methodologies

- The development of efficient synthesis methods for N^6-adenosine and N^6-2'-deoxyadenosine derivatives, including 2'-Deoxy-N^6-phenoxyacetyladenosine, is crucial for their application in scientific research. A highly facile one-step synthesis has been reported, demonstrating the potential for creating a wide range of derivatives for various scientific applications, from studying DNA interactions to exploring new therapeutic agents (Zhao‐Kui Wan et al., 2005).

Epigenetic Modifications

- The study of DNA methylation, such as the methylation of N^6-methyldeoxyadenosine (6mA), is fundamental in epigenetics. 2'-Deoxy-N^6-phenoxyacetyladenosine could serve as a model compound in understanding the roles and mechanisms of such modifications in early embryogenesis and other biological processes (Jianzhao Liu et al., 2016).

Radical Chemistry and DNA Damage

- The photochemistry of modified 2'-deoxyadenosine compounds, including 2'-Deoxy-N^6-phenoxyacetyladenosine, can provide insights into the chemistry of DNA radicals, which are crucial in understanding DNA damage and repair. Studies on the generation of N^6-aminyl radicals from the photolysis of phenylhydrazone derivatives of 2'-deoxyadenosine highlight the potential of these compounds in exploring DNA damage pathways (Vandana Kuttappan-Nair et al., 2010).

Analytical Chemistry Applications

- In analytical chemistry, derivatives of 2'-deoxyadenosine, including 2'-Deoxy-N^6-phenoxyacetyladenosine, can be used to develop new methods for detecting and quantifying modified nucleosides, which are important biomarkers for various diseases and conditions (Cheng Guo et al., 2021).

Mecanismo De Acción

Target of Action

2’-Deoxy-N6-phenoxyacetyladenosine, also known as N6-Pheac-deoxyadenosine, is a purine nucleoside analog . Its primary targets are indolent lymphoid malignancies . These malignancies are a type of cancer that grows slowly and primarily affects the lymphatic system, which is part of the body’s immune system.

Mode of Action

The compound interacts with its targets by inhibiting DNA synthesis and inducing apoptosis . DNA synthesis is a vital process for cell division and growth, while apoptosis is a process of programmed cell death. By inhibiting DNA synthesis, the compound prevents the cancer cells from dividing and growing. On the other hand, by inducing apoptosis, it triggers the cancer cells to self-destruct.

Biochemical Pathways

The compound affects the biochemical pathways related to DNA synthesis and apoptosis . By inhibiting DNA synthesis, it disrupts the cell cycle, preventing the cancer cells from dividing and growing. By inducing apoptosis, it activates the intrinsic pathway of cell death, leading to the destruction of cancer cells.

Result of Action

The result of the compound’s action is the inhibition of growth and the induction of death in indolent lymphoid malignancies . This leads to a decrease in the size of the tumor and potentially a slowdown in the progression of the disease.

Propiedades

IUPAC Name |

N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-2-phenoxyacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O5/c24-7-13-12(25)6-15(28-13)23-10-21-16-17(19-9-20-18(16)23)22-14(26)8-27-11-4-2-1-3-5-11/h1-5,9-10,12-13,15,24-25H,6-8H2,(H,19,20,22,26)/t12-,13+,15+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWSKJANFAKYDDL-GZBFAFLISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)COC4=CC=CC=C4)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)COC4=CC=CC=C4)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50441262 |

Source

|

| Record name | 2'-Deoxy-N6-phenoxyacetyladenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

110522-74-2 |

Source

|

| Record name | 2'-Deoxy-N6-phenoxyacetyladenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(1S)-Cyclohex-3-en-1-yl]ethanone](/img/structure/B33965.png)

![2,5-Furandione, dihydro-3-[3-(triethoxysilyl)propyl]-](/img/structure/B33966.png)

![naphtho[2,1-b]furan-1(2H)-one](/img/structure/B33981.png)

![(2S)-1-[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B33986.png)

![2-(Tributylstannyl)benzo[d]oxazole](/img/structure/B33987.png)